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Abstract
NU-7200 is a chemical compound identified as an inhibitor of the DNA-dependent protein

kinase (DNA-PK). It belongs to a series of 2-substituted benzo[h]chromen-4-one derivatives

that have been investigated for their role in modulating the DNA damage response (DDR).

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major

mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a

promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like

radiotherapy and certain chemotherapies. This document provides a comprehensive technical

overview of NU-7200, including its chemical properties, mechanism of action, and available

data on its biological evaluation. While specific quantitative data for NU-7200 is limited in

publicly accessible literature, this guide contextualizes its function based on closely related and

better-characterized compounds such as NU-7026.

Introduction to NU-7200
NU-7200, with the chemical name 2-[2-(2-hydroxyethoxy)-ethylamino]-benzo[H]chromen-4-one,

is a member of the chromenone family of compounds. Its structure is characterized by a

benzo[h]chromen-4-one core, which is a key scaffold for DNA-PK inhibitory activity, substituted

at the 2-position with a 2-(2-hydroxyethoxy)-ethylamino group.
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The primary molecular target of NU-7200 is the DNA-dependent protein kinase (DNA-PK).

DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit

(DNA-PKcs) and the Ku70/Ku80 heterodimer. This complex is a central player in the NHEJ

pathway, which is responsible for repairing the majority of DNA double-strand breaks in

mammalian cells. By inhibiting DNA-PK, compounds like NU-7200 can disrupt this critical repair

process, leading to the accumulation of DNA damage and subsequently, cell death, particularly

in cancer cells that are often more reliant on specific DNA repair pathways.

Chemical Properties
Property Value

IUPAC Name
2-[2-(2-hydroxyethoxy)ethylamino]-4H-

benzo[h]chromen-4-one

CAS Number 842122-14-9

Molecular Formula C17H17NO4

Molecular Weight 299.32 g/mol

Canonical SMILES
C1=CC=C2C(=C1)C=C(OC3=C2C(=O)C=C3)N

CCOCCO

Mechanism of Action and Signaling Pathway
NU-7200 functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-

PKcs). The inhibition of DNA-PKcs prevents the phosphorylation of its downstream targets,

which are essential for the successful ligation of broken DNA ends during NHEJ. This leads to

a failure in the repair of DNA double-strand breaks.
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Synthesis
NU-7200 was reportedly synthesized using a procedure similar to that of its analogue, NU-

7026 (2-(Morpholin-4-yl)-benzo[h]chomen-4-one).[1] While a detailed, step-by-step protocol for

NU-7200 is not readily available in the public domain, the general synthesis of this class of

compounds involves the condensation of a substituted chromone precursor with the

appropriate amine.

Starting Materials

Benzo[h]chromen-4-one
precursor 2-(2-Hydroxyethoxy)ethanamine

Condensation Reaction

Purification
(e.g., Chromatography)

NU-7200
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Biological Activity and Experimental Protocols
Specific quantitative data for the biological activity of NU-7200, such as its half-maximal

inhibitory concentration (IC50) or inhibition constant (Ki) against DNA-PK, are not available in
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the reviewed literature. However, the activity of closely related compounds provides a strong

indication of its potential potency. For context, the related compound NU-7026 has a reported

IC50 of 0.23 µM for DNA-PK.[2]

In Vitro DNA-PK Inhibition Assay (General Protocol)
A common method to determine the IC50 of a compound against DNA-PK is a cell-free kinase

assay. The following is a generalized protocol based on assays used for similar inhibitors.
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Assay Preparation

Reaction

Detection and Analysis

Prepare Reagents:
- Purified DNA-PK

- DNA substrate
- ATP (radiolabeled or with detection antibody)

- NU-7200 dilutions

Incubate DNA-PK, DNA, and NU-7200

Initiate reaction with ATP

Quench reaction

Detect phosphorylated substrate
(e.g., autoradiography, ELISA)

Calculate % inhibition vs. control

Determine IC50 value
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Detailed Method (Illustrative):
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Enzyme and Substrate Preparation: Recombinant human DNA-PK (catalytic subunit and

Ku70/80) is purified. A biotinylated peptide substrate is used.

Compound Dilution: NU-7200 is serially diluted in an appropriate solvent (e.g., DMSO) and

then in assay buffer.

Kinase Reaction: The reaction is typically performed in a 96-well plate. DNA-PK, the peptide

substrate, and sonicated calf thymus DNA are incubated with varying concentrations of NU-
7200.

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP

(often [γ-³²P]ATP). After a defined incubation period at 30°C, the reaction is stopped by the

addition of a solution like guanidine hydrochloride.

Detection: The phosphorylated substrate is captured on a streptavidin-coated plate. The

amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of kinase activity relative to a vehicle control is plotted against

the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear

regression analysis.

In Vivo Studies
There is no specific in vivo data available for NU-7200 in the reviewed literature. Preclinical in

vivo studies for related compounds like NU-7026 have been conducted to assess their

pharmacokinetic properties and their ability to potentiate the effects of radiotherapy in tumor

xenograft models.[1] Such studies would be essential to evaluate the therapeutic potential of

NU-7200.

Conclusion and Future Directions
NU-7200 is a DNA-PK inhibitor with a chemical structure that suggests it is likely to be active in

inhibiting the NHEJ DNA repair pathway. While specific quantitative data on its potency and

efficacy are lacking in the public domain, its close structural relationship to well-characterized

inhibitors like NU-7026 provides a strong rationale for its potential as a research tool and a

starting point for the development of novel cancer therapeutics.
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Future research should focus on:

The definitive synthesis and full chemical characterization of NU-7200.

Determination of its IC50 and Ki values against DNA-PK and its selectivity against other

related kinases (e.g., PI3K, ATM, ATR).

In vitro studies to assess its ability to sensitize cancer cell lines to radiation and various

chemotherapeutic agents.

In vivo pharmacokinetic and pharmacodynamic studies in animal models to evaluate its

therapeutic potential.

This in-depth guide, while highlighting the current gaps in knowledge regarding NU-7200,

provides a solid foundation for researchers and drug developers interested in exploring this and

related compounds as potential anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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